2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
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Overview
Description
3-Trifluoromethyl-L-Phenylalanine is an amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethyl-L-Phenylalanine typically involves the use of phenylacetone as a starting material. The synthetic route includes several steps, such as halogenation, amination, and protection/deprotection of functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of 3-Trifluoromethyl-L-Phenylalanine may involve large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 3-Trifluoromethyl-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Trifluoromethyl-L-Phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Incorporated into proteins to study protein structure and function using techniques like NMR spectroscopy.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-L-Phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of these biomolecules. The trifluoromethyl group can enhance the stability and bioactivity of peptides, making them more resistant to enzymatic degradation. This compound may also interact with specific molecular targets and pathways, modulating biological processes .
Comparison with Similar Compounds
- 4-Trifluoromethyl-L-Phenylalanine
- 2-Trifluoromethyl-L-Phenylalanine
- 3-Fluoro-L-Phenylalanine
- 4-Fluoro-L-Phenylalanine
Comparison: 3-Trifluoromethyl-L-Phenylalanine is unique due to the position of the trifluoromethyl group on the phenyl ring, which can significantly impact its chemical properties and biological activity. Compared to its analogs, this compound may exhibit different reactivity and stability, making it a valuable tool in various research applications .
Properties
CAS No. |
3832-76-6 |
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Molecular Formula |
C10H11ClF3NO2 |
Molecular Weight |
269.65 g/mol |
IUPAC Name |
2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H |
InChI Key |
RUHKJYUDJXZMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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